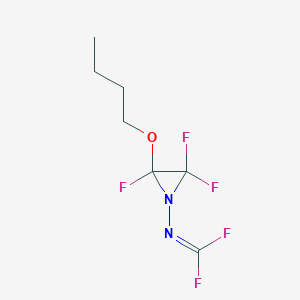
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl is a synthetic organic compound characterized by the presence of a trifluoroaziridine ring and a butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl typically involves the reaction of a trifluoroaziridine precursor with a butoxy-containing reagent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and safety considerations. Industrial processes often require stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The trifluoroaziridine ring and butoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted aziridine compounds.
Wissenschaftliche Forschungsanwendungen
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroaziridine ring is known for its reactivity, which allows the compound to form covalent bonds with target molecules, thereby modulating their activity. The butoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl: shares similarities with other trifluoroaziridine derivatives, such as (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonitrile and (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91167-14-5 |
|---|---|
Molekularformel |
C7H9F5N2O |
Molekulargewicht |
232.15 g/mol |
IUPAC-Name |
N-(2-butoxy-2,3,3-trifluoroaziridin-1-yl)-1,1-difluoromethanimine |
InChI |
InChI=1S/C7H9F5N2O/c1-2-3-4-15-7(12)6(10,11)14(7)13-5(8)9/h2-4H2,1H3 |
InChI-Schlüssel |
GAINCYYRXDVJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1(C(N1N=C(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


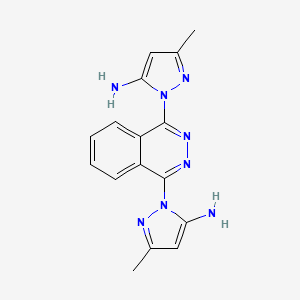
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)

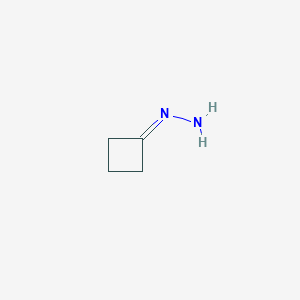
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)


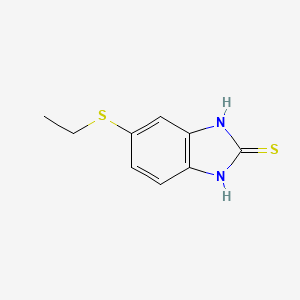
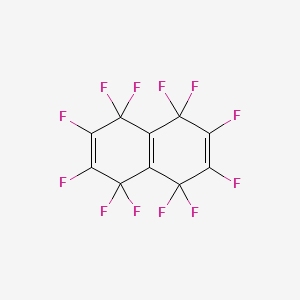

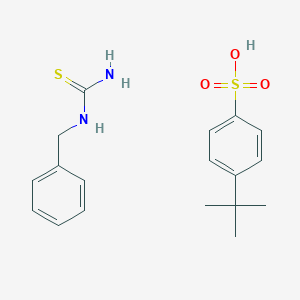
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
